Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride
CAS No.: 75616-54-5
Cat. No.: VC18459493
Molecular Formula: C17H19ClN2O4
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75616-54-5 |
|---|---|
| Molecular Formula | C17H19ClN2O4 |
| Molecular Weight | 350.8 g/mol |
| IUPAC Name | 2-(dimethylamino)-N-(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C17H18N2O4.ClH/c1-9-7-14(21)23-17-11(9)5-6-12-15(17)16(10(2)22-12)18-13(20)8-19(3)4;/h5-7H,8H2,1-4H3,(H,18,20);1H |
| Standard InChI Key | UZWSJONMBLJZAC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)NC(=O)CN(C)C.Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(dimethylamino)-N-(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)acetamide hydrochloride, reflecting its fused furocoumarin core and acetamide side chain. The molecular structure integrates a benzopyran skeleton substituted with methyl groups at positions 4 and 8, a furo oxygen bridge at positions 2 and 3, and an acetamide group functionalized with a dimethylamino moiety (Fig. 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 75616-54-5 |
| Molecular Formula | |
| Molecular Weight | 350.8 g/mol |
| InChI Key | UZWSJONMBLJZAC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)NC(=O)CN(C)C.Cl |
The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological contexts.
Synthesis and Reaction Dynamics
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, emphasizing precision in reaction conditions. Key steps include:
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Coumarin Core Formation: A Pechmann condensation between substituted resorcinol derivatives and β-keto esters under acidic conditions generates the benzopyran backbone .
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Furo Ring Construction: Cyclization via intramolecular etherification introduces the furo oxygen bridge, requiring anhydrous conditions to prevent hydrolysis.
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Acetamide Functionalization: Nucleophilic acyl substitution attaches the dimethylamino-acetamide side chain, followed by hydrochloride salt formation through acid-base neutralization.
Critical Parameters:
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Temperature: Maintained between 60–80°C during cyclization to balance reaction rate and byproduct formation.
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Solvent Systems: Tetrahydrofuran (THF) and dimethylformamide (DMF) are employed for their ability to dissolve polar intermediates.
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Catalysts: Lewis acids (e.g., ZnCl₂) accelerate Pechmann condensation, while palladium catalysts enable selective cross-couplings in analogous syntheses .
Comparative Reactivity
The compound’s reactivity is modulated by electron-donating methyl groups and the electron-withdrawing oxo group. For example, the 2-oxo group increases electrophilicity at the adjacent carbon, facilitating nucleophilic attacks—a property exploited in derivatization reactions.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in water () and polar aprotic solvents (e.g., DMSO). Stability studies indicate degradation under prolonged UV exposure due to the conjugated furocoumarin system, necessitating storage in amber vials.
Table 2: Physicochemical Profile
| Parameter | Value |
|---|---|
| Melting Point | 215–218°C (decomposes) |
| LogP (Octanol-Water) | 1.8 ± 0.2 |
| pKa (Dimethylamino group) | 9.1 |
Biological Activities and Mechanistic Insights
Hypothesized Pharmacological Targets
While direct biological data for this compound remains limited, structural analogs suggest potential interactions with:
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Cytochrome P450 Enzymes: Furocoumarins are known inhibitors of CYP3A4, impacting drug metabolism .
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DNA Topoisomerases: Intercalation into DNA via the planar benzopyran moiety may inhibit topoisomerase I/II, a mechanism observed in anticancer agents like camptothecin.
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Ion Channels: The dimethylamino group could modulate potassium or calcium channels, analogous to neuroactive cinnamate derivatives .
Structural Analogues and Structure-Activity Relationships
Diethylamino Variant (CAS 75616-55-6)
Replacing the dimethylamino group with diethylamino (C₂H₅ vs. CH₃) increases lipophilicity (LogP 2.3 vs. 1.8), enhancing blood-brain barrier penetration but reducing aqueous solubility.
Table 3: Comparative Analysis of Analogues
| Property | Target Compound | Diethylamino Analogue |
|---|---|---|
| Molecular Weight | 350.8 g/mol | 378.9 g/mol |
| Solubility (H₂O) | 25 mg/mL | 12 mg/mL |
| CYP3A4 Inhibition (IC₅₀) | 8.2 µM | 5.7 µM |
Applications in Medicinal Chemistry
Neuroprotective Agent Development
Dimethylbenzopyran derivatives demonstrate neuroprotection in ischemic stroke models by reducing oxidative stress and glutamate excitotoxicity . The acetamide moiety’s hydrogen-bonding capacity may enhance binding to NMDA receptor glycine sites, warranting exploration in neurodegenerative disease models.
Anticancer Drug Design
Coumarin-based compounds exhibit antiproliferative effects via tubulin polymerization inhibition. Functionalization with dimethylamino groups could improve pharmacokinetic profiles, as seen in vinca alkaloid derivatives.
Future Research Directions
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In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models to establish safety margins.
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Target Identification: High-throughput screening against kinase libraries and GPCR panels.
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Formulation Optimization: Nanoencapsulation to improve bioavailability and reduce photodegradation.
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